- Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use, World Intellectual Property Organization, , ,

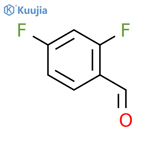

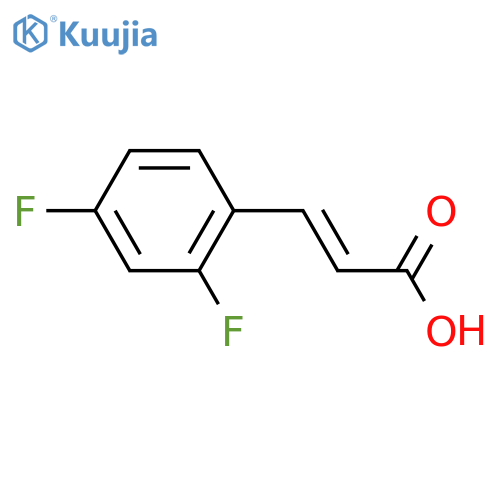

Cas no 94977-52-3 ((E)-3-(2,4-difluorophenyl)prop-2-enoic acid)

94977-52-3 structure

商品名:(E)-3-(2,4-difluorophenyl)prop-2-enoic acid

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (E)-3-(2,4-Difluorophenyl)acrylic acid

- trans-2,4-Difluorocinnamic acid

- (trans)-2,4-Difluorocinnamic acid

- 2,4-Difluorocinnamic Acid

- (2E)-3-(2,4-difluorophenyl)acrylic acid

- 2,4,6-TRIMERCAPTO-S-TRIAZINE

- 2-PROPENOIC ACID,3-(2,4-DIFLUOROPHENYL)-, (2E)-

- 3-(2,4-difluorophenyl)-2-propenoic acid

- 3-(2,4-DIFLUORO-PHENYL)-ACRYLIC ACID

- 3-(2,4-Difluorophenyl)acrylic Acid

- (2E)-3-(2,4-Difluorophenyl)-2-propenoic acid (ACI)

- 2-Propenoic acid, 3-(2,4-difluorophenyl)-, (E)- (ZCI)

- (E)-2,4-Difluorocinnamic acid

- trans-3-(2,4-Difluorophenyl)-2-propenoic acid

- (E)-3-(2,4-difluorophenyl)prop-2-enoic acid

- trans-2,4-Difluorocinnamic acid,98%

-

- MDL: MFCD00010317

- インチ: 1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

- InChIKey: PQDXPFJQTKGTFP-DUXPYHPUSA-N

- ほほえんだ: C(/C1C=CC(F)=CC=1F)=C\C(=O)O

計算された属性

- せいみつぶんしりょう: 184.03400

- どういたいしつりょう: 184.034

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- ひょうめんでんか: -1

- トポロジー分子極性表面積: 40.1

じっけんとくせい

- 色と性状: 淡黄色粉末

- 密度みつど: 1.3056 (estimate)

- ゆうかいてん: 216.0 to 219.0 deg-C

- ふってん: 272ºC at 760 mmHg

- フラッシュポイント: 118.3ºC

- 屈折率: 1.46

- PSA: 37.30000

- LogP: 2.06260

- ようかいせい: 未確定

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W017017-25g |

(E)-3-(2,4-Difluorophenyl)acrylic acid |

94977-52-3 | ≥98.0% | 25g |

$75.0 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009942-5g |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid |

94977-52-3 | 98% | 5g |

¥57 | 2024-07-19 | |

| ChemScence | CS-W017017-100g |

(E)-3-(2,4-Difluorophenyl)acrylic acid |

94977-52-3 | ≥98.0% | 100g |

$270.0 | 2022-04-26 | |

| ChemScence | CS-W017017-500mg |

(E)-3-(2,4-Difluorophenyl)acrylic acid |

94977-52-3 | 500mg |

$495.0 | 2022-04-01 | ||

| eNovation Chemicals LLC | D505184-5g |

(E)-3-(2,4-Difluorophenyl)acrylic acid |

94977-52-3 | 97% | 5g |

$110 | 2024-05-24 | |

| eNovation Chemicals LLC | D505184-10g |

(E)-3-(2,4-Difluorophenyl)acrylic acid |

94977-52-3 | 97% | 10g |

$140 | 2024-05-24 | |

| TRC | D447613-100mg |

2,4-Difluorocinnamic acid |

94977-52-3 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | D447613-250mg |

2,4-Difluorocinnamic acid |

94977-52-3 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | D447613-1g |

2,4-Difluorocinnamic acid |

94977-52-3 | 1g |

$98.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009942-1g |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid |

94977-52-3 | 98% | 1g |

¥28 | 2024-07-19 |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Pyridine ; rt → 50 °C

1.2 Reagents: Piperidine ; 18 h, 70 °C

1.2 Reagents: Piperidine ; 18 h, 70 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium acetate ; rt → 150 °C; 6 h, 150 °C; 150 °C → rt

1.2 Solvents: Diphenyl ether ; 3 h, 190 - 200 °C

1.2 Solvents: Diphenyl ether ; 3 h, 190 - 200 °C

リファレンス

- Novel ester derivatives of lithocholic acid-3-oxime and their inhibitory activities against protein tyrosine phosphatase 1B, Youji Huaxue, 2019, 39(7), 2106-2116

合成方法 3

はんのうじょうけん

リファレンス

- Synthesis of fluorine-substituted cinnamic acids by cross-coupling of fluorobenzenes with acrylic acid in the presence of a palladium catalyst, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1997, 33(4), 563-564

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Raw materials

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Preparation Products

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 関連文献

-

Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

94977-52-3 ((E)-3-(2,4-difluorophenyl)prop-2-enoic acid) 関連製品

- 207981-48-4(3-(2,3-Difluorophenyl)acrylic acid)

- 451-69-4(2-Fluorocinnamic acid)

- 230295-12-2(2,3,6-Trifluorocinnamic acid)

- 207742-85-6(2,3,4-Trifluorocinnamic acid)

- 247170-17-8(2,4,5-Trifluorocinnamic Acid)

- 112898-33-6((2E)-3-(2,5-difluorophenyl)prop-2-enoic acid)

- 236746-13-7((2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid)

- 774-73-2(3-(2,4-Difluorophenyl)acrylic acid)

- 102082-89-3(2,6-Difluorocinnamic acid)

- 237761-79-4(2,3,5-Trifluorocinnamic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量